4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
Overview
Description
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methyl-1,3-oxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and minimizing waste. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, reducing the number of stages and the amount of acidic waste produced .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and may require a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Major Products Formed
The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used .
Scientific Research Applications
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent for modifying biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it can inhibit enzymes by sulfonylating active site residues, thereby blocking their activity. For example, it acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of the oxazole moiety.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.
Uniqueness
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is unique due to the presence of the 2-methyl-1,3-oxazole moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and biochemical research .
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNDJTZQWNDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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